1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one
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Overview
Description
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an aminomethylbutenone backbone
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a signaling molecule, influencing various biochemical processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Both compounds contain a cyclopropyl group, but differ in their functional groups and overall structure.
1-Aminocyclopropylphosphonate: Similar in containing an aminocyclopropyl group, but with a phosphonate moiety instead of a butenone structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)5-7(10)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChI Key |
LOKDTYLVBDPKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1(CC1)N)C |
Origin of Product |
United States |
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